molecular formula C9H15F3N2O B13456541 2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide

2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide

Cat. No.: B13456541
M. Wt: 224.22 g/mol
InChI Key: XWIOXPPYHONIAR-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide is a fluorinated acetamide derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable piperidine derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the piperidine ring may contribute to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-N-(2-methylpiperidin-4-yl)acetamide hydrochloride
  • 2,2,2-trifluoro-N-methylacetamide
  • 2,2,2-trifluoro-N-(4-methyl-pyridin-2-yl)-acetamide

Uniqueness

2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide is unique due to its specific combination of a trifluoromethyl group and a piperidine ring. This structural arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

Properties

Molecular Formula

C9H15F3N2O

Molecular Weight

224.22 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide

InChI

InChI=1S/C9H15F3N2O/c1-6-2-3-13-4-7(6)5-14-8(15)9(10,11)12/h6-7,13H,2-5H2,1H3,(H,14,15)

InChI Key

XWIOXPPYHONIAR-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1CNC(=O)C(F)(F)F

Origin of Product

United States

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